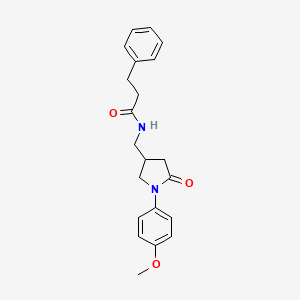

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide

Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide is a synthetic small molecule characterized by a pyrrolidin-5-one (γ-lactam) core substituted with a 4-methoxyphenyl group at the 1-position and a propanamide side chain.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-26-19-10-8-18(9-11-19)23-15-17(13-21(23)25)14-22-20(24)12-7-16-5-3-2-4-6-16/h2-6,8-11,17H,7,12-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSWWGXTAHKPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce a hydroxyl-substituted pyrrolidinone.

Scientific Research Applications

Biological Activities

Research indicates that N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide exhibits various biological activities:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation.

- Analgesic Effects : Preliminary studies suggest that it may possess pain-relieving properties, which could be beneficial in pain management therapies.

- Anticancer Potential : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines, indicating that this compound may also exhibit anticancer effects through similar mechanisms.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its analogs:

- Study on Enzyme Inhibition : A study demonstrated that related compounds exhibited significant inhibition of mammalian lipoxygenases (ALOX15), which are implicated in cancer and inflammatory processes. The findings suggest that modifications to the methoxyphenyl group can enhance inhibitory potency against these enzymes .

- Anticancer Activity : Research has shown that benzenesulfonamide derivatives, structurally related to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide, can induce apoptosis in various cancer cell lines. This highlights the potential for developing new cancer therapies based on this compound's structure.

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of similar compounds have revealed favorable absorption and distribution characteristics, suggesting that N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide may also exhibit good bioavailability .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals varying biological activities influenced by structural modifications:

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in the evidence. Below is a detailed comparison based on molecular architecture, functional groups, and inferred properties:

Structural and Functional Group Analysis

*Estimated based on structural analysis.

Key Distinctions and Implications

- Lactam vs. Heterocyclic Cores : The target’s 5-oxopyrrolidinyl core distinguishes it from analogs with oxadiazole (), pyrazole (), or tetrazole () rings. Lactams are associated with enzyme inhibition (e.g., proteases, kinases) due to their electrophilic carbonyl group, whereas heterocycles like oxadiazoles and tetrazoles often enhance metabolic stability and mimic carboxylic acids .

- Substituent Effects: The 4-methoxyphenyl group is common across analogs, contributing to π-π stacking interactions in target binding. Fluorine substitution in and increases lipophilicity (cLogP ~3.2 vs. target’s estimated ~2.8) and may improve blood-brain barrier penetration.

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

- Molecular Formula : C₁₇H₁₈N₂O₃

- Molecular Weight : 304.4 g/mol

- Functional Groups : Includes a pyrrolidinone ring, methoxyphenyl group, and an amide linkage.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₃ |

| Molecular Weight | 304.4 g/mol |

| CAS Number | 954651-86-6 |

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Enzyme Inhibition : Compounds like benzenesulfonamides have been shown to inhibit carbonic anhydrases, which are involved in tumor growth and metastasis.

- Anticancer Properties : Related compounds have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting potential as therapeutic agents.

Biological Activity

The biological activity of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide can be summarized as follows:

Anticancer Activity

A study involving structurally related compounds highlighted their ability to inhibit cancer cell proliferation. For example, benzenesulfonamide derivatives were found to significantly affect enzyme activity and cell viability, indicating their potential as anticancer agents.

Neuropharmacological Effects

Analog studies on similar piperidine derivatives revealed selective binding to dopamine (DA) transporters, suggesting that modifications in the alkyl chain and substitutions could optimize activity and selectivity . This indicates a potential role for the compound in neuropharmacology.

Case Studies

- Apoptosis Induction in Cancer Cells : A study demonstrated that a related compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and subsequent cellular signaling pathways.

- Dopamine Transporter Binding : Research on piperidine analogs showed that specific modifications led to increased affinity for DA transporters, indicating the importance of structural features in determining biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- The presence of the methoxyphenyl group enhances lipophilicity and may improve receptor binding.

- The pyrrolidinone moiety contributes to the overall stability and efficacy of the compound.

Related compounds were compared based on their structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Contains methoxyphenyl and chloro groups | Lacks pyrrolidinone moiety |

| 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Similar structure with an additional chloro group | Extra chlorination on phenyl ring |

| 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine | Contains quinazolin core instead of pyrrolidinone | Different core structure affecting properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide?

- Methodology : The compound’s synthesis involves multi-step organic reactions. A plausible route includes:

Pyrrolidinone Core Formation : Cyclization of 4-methoxyphenyl-substituted precursors (e.g., via Michael addition or condensation reactions) to generate the 5-oxopyrrolidin-3-yl scaffold .

Methylation and Amidation : Functionalization of the pyrrolidinone intermediate via reductive amination or nucleophilic substitution, followed by coupling with 3-phenylpropanoyl chloride.

- Key Considerations : Use chiral catalysts or resolving agents if stereochemistry at the pyrrolidinone’s 3-position is critical. Monitor reaction progress via TLC or HPLC to optimize yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Analyze - and -NMR spectra to verify the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH), pyrrolidinone carbonyl (δ ~170–175 ppm), and amide protons (δ ~6.5–8.0 ppm) .

- Mass Spectrometry : Confirm molecular weight using HRMS (ESI or EI) with an expected [M+H] peak matching the molecular formula (CHNO) .

- X-ray Crystallography : Optional for absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- PPE : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation risks .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional hazardous waste regulations .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model transition states and identify energetically favorable pathways for key steps (e.g., cyclization or amidation) .

- Solvent Screening : Predict solvent effects on reaction kinetics using COSMO-RS or machine learning tools to select solvents that enhance yield (e.g., DMF for polar intermediates) .

- Case Study : ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles by >50% .

Q. How do researchers reconcile contradictory data in pharmacological assays involving this compound?

- Case Analysis :

- Bioactivity Variability : Differences in enzyme inhibition (e.g., IC) may arise from assay conditions (pH, temperature) or impurity profiles. Validate results using orthogonal assays (e.g., SPR vs. fluorescence-based) .

- Stereochemical Purity : Enantiomeric impurities (e.g., at the pyrrolidinone’s 3-position) can skew data. Use chiral HPLC to ensure >98% enantiomeric excess .

- Statistical Tools : Apply ANOVA or Bayesian analysis to assess significance of discrepancies across replicates .

Q. What experimental designs are effective for studying this compound’s metabolic stability?

- Protocol :

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to track metabolite formation via LC-MS/MS. Monitor degradation of the parent compound over 60–120 minutes .

- Isotope Labeling : Introduce - or -labels at metabolically labile sites (e.g., methoxyphenyl group) to trace biotransformation pathways .

- Data Interpretation : Compare half-life (t) and intrinsic clearance (CL) values against reference compounds to assess stability .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Scale-Up Strategies :

- Continuous Flow Chemistry : Minimize side reactions (e.g., racemization) by controlling residence time and temperature in flow reactors .

- Catalyst Immobilization : Use heterogeneous catalysts (e.g., Pd/C or chiral resins) for asymmetric steps to simplify purification and reuse .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.